molecular formula C17H13N3OS B7747741 N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7747741
M. Wt: 307.4 g/mol
InChI Key: BXCISUYDQYKNDD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 5-position and a furan-2-ylmethylamine moiety at the 4-position. This scaffold is structurally analogous to pyrimidine-based pharmaceuticals, which are widely explored for their biological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-2-5-12(6-3-1)14-10-22-17-15(14)16(19-11-20-17)18-9-13-7-4-8-21-13/h1-8,10-11H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCISUYDQYKNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Furan derivatives are condensed with thieno[2,3-d]pyrimidine precursors under basic conditions, often catalyzed by sodium hydroxide or ethoxide.
  • Microwave-Assisted Synthesis : This modern technique enhances reaction rates and yields by utilizing microwave radiation to heat the reaction mixture efficiently.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)

The mechanism of action appears to involve the inhibition of key enzymes in cell cycle regulation, particularly targeting kinases associated with tumor proliferation.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair in rapidly dividing cells. Inhibition of DHFR can lead to reduced tumor growth and enhance the efficacy of existing chemotherapy agents.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated the compound's cytotoxic effects on cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Enzyme Activity Assays : Research has confirmed its inhibitory effects on DHFR through enzyme activity assays, showcasing its mechanism in reducing cellular proliferation.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

5-Phenylthieno[2,3-d]pyrimidin-4-amine Derivatives

The parent compound, 5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 195193-10-3), serves as the foundational scaffold. It lacks the furan-2-ylmethyl substituent but shares the 5-phenyl and 4-amine groups. This compound is commercially available as a pharmaceutical intermediate and has been used in synthesizing derivatives with immunomodulatory, antibacterial, and antifungal activities .

N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

This derivative replaces the furan-2-ylmethyl group with a 3,4-dichlorophenyl substituent (C₁₈H₁₁Cl₂N₃S, MW 372.27). The electron-withdrawing chlorine atoms enhance metabolic stability and may increase affinity for hydrophobic binding pockets.

N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Here, a 3,4-dimethoxyphenethyl group substitutes the furan-2-ylmethyl moiety (C₂₂H₂₁N₃O₂S, MW 391.49). The methoxy groups improve solubility, while the extended alkyl chain may influence membrane permeability. Predicted physicochemical properties include a density of 1.265 g/cm³ and a boiling point of 615°C .

Microtubule-Targeting Activity

Compounds 3, 4, and 9 from (furo[2,3-d]pyrimidine analogs) exhibit potent microtubule depolymerization (IC₅₀ ~0.1–1 µM), comparable to combretastatin A-4.

Antifungal and Antibacterial Activity

Pyrimidine derivatives with 4-substituted amines, such as those in , demonstrate antimicrobial activity.

Physicochemical and Pharmacokinetic Properties

Compound Name Substituent Molecular Weight Key Properties Biological Activity Reference
N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Furan-2-ylmethyl Not reported High aromaticity, moderate solubility Potential microtubule targeting
5-Phenylthieno[2,3-d]pyrimidin-4-amine None (parent compound) 263.34 Used as a synthetic intermediate Immunomodulatory
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 3,4-Dichlorophenyl 372.27 High hydrophobicity Undocumented
N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 3,4-Dimethoxyphenethyl 391.49 Improved solubility (methoxy groups) Undocumented
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine 2-Fluorophenyl, 4-methoxy 404.44 Stabilized by C–H⋯O hydrogen bonds Antimicrobial

Key Research Findings and Implications

Resistance Circumvention: Thieno/furopyrimidines with 4-alkylamine substituents (e.g., furan-2-ylmethyl) may evade Pgp- and βIII-tubulin-mediated resistance, a critical advantage over taxanes and vinca alkaloids .

Structural Optimization : Substitutions at the 4-position (e.g., furan vs. dichlorophenyl) modulate solubility, bioavailability, and target affinity. For instance, methoxy groups enhance solubility, while halogens improve stability .

Synthetic Accessibility: The parent 5-phenylthieno[2,3-d]pyrimidin-4-amine is commercially available (SynHet, >99% purity), enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thieno[2,3-d]pyrimidine Core : A bicyclic structure that includes sulfur and nitrogen atoms.
  • Phenyl Group : A benzene ring that enhances the compound's lipophilicity.

This unique arrangement contributes to the compound's diverse reactivity and potential biological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound may inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby reducing proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A431 (Vulvar carcinoma)10
HeLa (Cervical carcinoma)15
MCF7 (Breast cancer)12

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These results indicate potential for further exploration as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example:

  • Synthesis of Derivatives : Researchers synthesized several derivatives to enhance potency and selectivity against specific targets. Modifications included varying the substituents on the phenyl group.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy and safety profile of these compounds. Initial results indicate favorable pharmacokinetics and low toxicity at therapeutic doses .

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